molecular formula C6H7N3O3 B194616 (+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid CAS No. 151436-49-6

(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid

Cat. No.: B194616
CAS No.: 151436-49-6
M. Wt: 171.15 g/mol
InChI Key: KXHSJJRXZAKKRP-UHFFFAOYSA-N
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Description

(±)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid is a chiral amino acid derivative with a unique imidazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with an imidazole-forming reagent under acidic or basic conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of (±)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid often employs large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

(±)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various imidazole derivatives.

    Reduction: Reduction reactions can yield different amino acid derivatives.

    Substitution: The imidazole ring allows for substitution reactions, leading to the formation of various substituted imidazole compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

Scientific Research Applications

(±)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme catalysis and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (±)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s imidazole ring structure allows it to bind to active sites, modulating the activity of enzymes and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Histidine: Another amino acid with an imidazole ring, but with different side chain properties.

    Imidazole-4-acetic acid: A derivative with similar structural features but distinct biological activities.

    Imidazole-4-carboxylic acid: Shares the imidazole ring but differs in its functional groups and applications.

Uniqueness

(±)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid is unique due to its specific combination of an amino acid backbone and an imidazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHSJJRXZAKKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20934257
Record name 2-Hydroxyhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181996-08-7, 151436-49-6
Record name α-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181996-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxohistidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151436496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid
Reactant of Route 2
(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid
Reactant of Route 3
(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid
Reactant of Route 4
(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid
Reactant of Route 5
(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid
Reactant of Route 6
(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid

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